molecular formula C7H6O2 B145889 1,3-Benzodioxole CAS No. 274-09-9

1,3-Benzodioxole

Cat. No.: B145889
CAS No.: 274-09-9
M. Wt: 122.12 g/mol
InChI Key: FTNJQNQLEGKTGD-UHFFFAOYSA-N
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Description

1,3-Benzodioxole, also known as 1,2-methylenedioxybenzene, is an organic compound with the molecular formula C7H6O2. It is classified as a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group. This compound is a colorless liquid and is notable for its presence in various bioactive compounds, including pesticides and pharmaceuticals .

Mechanism of Action

Target of Action

1,3-Benzodioxole, also known as methylenedioxybenzene, is a versatile compound that has been found to interact with various targets. One of its primary targets is the auxin receptor TIR1 (Transport Inhibitor Response 1) . This receptor plays a crucial role in plant growth and development, particularly in root growth .

Mode of Action

This compound derivatives, such as K-10, act as potent auxin receptor agonists . They bind to the auxin receptor TIR1, enhancing root-related signaling responses . Molecular docking analysis revealed that K-10, a derivative of this compound, had a stronger binding ability with TIR1 than NAA (1-naphthylacetic acid), a commonly used auxin .

Biochemical Pathways

The interaction of this compound derivatives with TIR1 triggers a series of biochemical responses. These compounds enhance auxin response reporter’s (DR5:GUS) transcriptional activity . Transcriptome analysis showed that K-10 induced a common transcriptional response with auxin and down-regulated the expression of root growth-inhibiting genes . This suggests that this compound derivatives affect the auxin signaling pathway, promoting root growth.

Pharmacokinetics

For instance, aschantin, a tetrahydrofurofuran lignan with a this compound group, undergoes a moderate-to-extensive degree of hepatic metabolism . It produces several phase 1 and phase 2 metabolites, catalyzed by enzymes such as cytochrome P450 (CYP), catechol O-methyltransferase (COMT), UDP-glucuronosyltransferase, and sulfotransferase .

Result of Action

The action of this compound derivatives results in significant molecular and cellular effects. These compounds have been found to promote root growth in both Arabidopsis thaliana and Oryza sativa . They also exhibit antioxidant, anti-inflammatory, cytotoxic, and antimicrobial activities . Moreover, this compound derivatives have been reported to possess cytotoxic activity against several human tumor cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzodioxole can be synthesized through the condensation of catechol with methanol in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid. This reaction forms the dioxole ring by methylenedioxy bridge formation, where methanol acts as the methylene source . Another method involves the reaction of catechol with dihalomethanes in the presence of a concentrated aqueous alkaline solution and tetraalkylammonium or phosphonium salts .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the continuous acylation process using recyclable heterogeneous catalysts. This method offers advantages such as improved heat and mass transfer, precise temperature control, easier scale-up, and reduced waste generation .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Benzodioxine
  • Methylenedioxybenzene
  • Safrole
  • Piperonal

Uniqueness of 1,3-Benzodioxole

This compound is unique due to its methylenedioxy functional group, which imparts distinct chemical reactivity and stability. This functional group makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .

Properties

IUPAC Name

1,3-benzodioxole
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InChI

InChI=1S/C7H6O2/c1-2-4-7-6(3-1)8-5-9-7/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FTNJQNQLEGKTGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC=CC=C2O1
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Molecular Formula

C7H6O2
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DSSTOX Substance ID

DTXSID9051951
Record name 1,3-Benzodioxolane
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Molecular Weight

122.12 g/mol
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Physical Description

Colorless liquid with an aromatic odor; [Alfa Aesar MSDS]
Record name 1,3-Benzodioxole
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Vapor Pressure

0.57 [mmHg]
Record name 1,3-Benzodioxole
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CAS No.

274-09-9
Record name 1,3-Benzodioxole
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Synthesis routes and methods I

Procedure details

Into a mixture of 97.7 g (0.80 mole) of 1,2-methylenedioxybenzene and 108 g (0.80 mole) of N-methylformanilide was introduced 80.0 g (0.81 mole) of phosgene at 50° C. over a 1-hour period. Then, the reaction mixture was heated at 70° C. for 5 hours, poured into ice water, and allowed to stand for 1 hour. Thereafter, the resulting mixture was treated in the same manner as in Example 1 to obtain 48.0 g (0.393 mole) of 1,2-methylenedioxybenzene and 58.9 g (0.392 mole) of piperonal. The yield and selectivity of piperonal were 49.0% and 96.3%, respectively. The recoveries of N-methylaniline and N-methylformanilide were 64.2% and 2.3%, respectively.
Quantity
97.7 g
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108 g
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80 g
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ice water
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

280 mgs (1.10 mmol) of bis(pinacolato)diboron under anaerobic conditions in dry methanol (3 ml) in a reaction tube was treated with 2 ml of a 1 M LiOMe solution in methanol. After stirring, 25 mg of CoCl2(dppf)was added followed by 251 mg (1.01 mmol) of 1-iodo-3,4-methylenedioxybenzene. The reaction was warmed to 60° C. and stirred. On gc analysis after 16 hr reaction time, it was found that the required arylboronic acid ester had formed together with 3,4-methylenedioxybenzene.
Quantity
280 mg
Type
reactant
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Name
LiOMe
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reactant
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3 mL
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0 (± 1) mol
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CoCl2(dppf)was
Quantity
25 mg
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251 mg
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Name
arylboronic acid ester
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Synthesis routes and methods IV

Procedure details

284 mgs (1.12 mmol) of bis(pinacolato)diboron under anaerobic conditions in dry methanol (3 ml) in a reaction tube was treated with 2 ml of a 1 M LiOMe solution in methanol. After stirring, 22 mg (0.028 mmol) of PtCl2(PPh3)2 was added followed by 258 mg (1.04 mmol) of 1-iodo-3,4-methylenedioxybenzene and a further 2 ml of methanol. At 60° C. the reaction goes to completion to form the desired product together with 3,4-methylenedioxybenzene. In DMSO the reaction rate is significantly slower than in methanol.
Quantity
284 mg
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reactant
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LiOMe
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3 mL
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PtCl2(PPh3)2
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22 mg
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258 mg
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2 mL
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solvent
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Synthesis routes and methods V

Procedure details

To 28 mg PdCl2(dppf).CH2Cl2 in a reaction tube under nitrogen were added 4 ml dioxane, 0.43 ml (3 mmol) triethylamine, 0.23 ml (1.5 mmol) pinacolborane and 262 mg (1.06 mmol) 1-iodo-3,4-methylenedioxybenzene. The reaction solution was warmed to 80° C. with stirring in an oil bath for 22 h. An aliquot (0.3 ml) was removed from the reaction and extracted into ethyl acetate and washed several times with water and analysed by gc (fid detector, SGE HT5 capillary column). All the 1-iodo-3,4-methylenedioxybenzene had reacted to form the boronic acid ester together with some 1,3-benzodioxole. After addition of 8 ml methanol (which destroys the excess pinacolborane and thereby prevents the formation of symmetrical biaryl), 1.07 g Cs2CO3 and 261 mg (1.06 mmol) 4-iodobenzamide, the solution was warmed to 40° C. for 17 h. An aliquot (0.5 ml) was removed from the reaction solution and extracted into ethyl acetate and washed several times with water, and analysed by gc (fid detector, SGE HT5 capillary column). The required biaryl (identified by gc/ms) gave rise to the strongest peak in the gc trace.
Quantity
0 (± 1) mol
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reactant
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0.43 mL
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reactant
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0.23 mL
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reactant
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262 mg
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reactant
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28 mg
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Benzodioxole
Reactant of Route 2
1,3-Benzodioxole
Reactant of Route 3
Reactant of Route 3
1,3-Benzodioxole
Reactant of Route 4
1,3-Benzodioxole
Reactant of Route 5
1,3-Benzodioxole
Reactant of Route 6
1,3-Benzodioxole

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